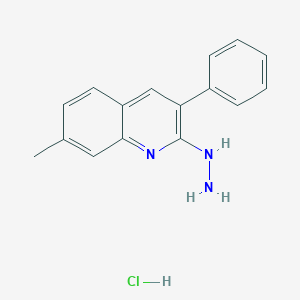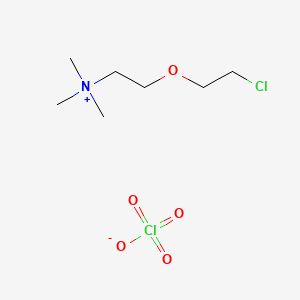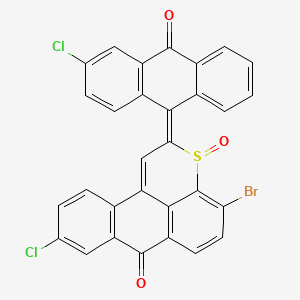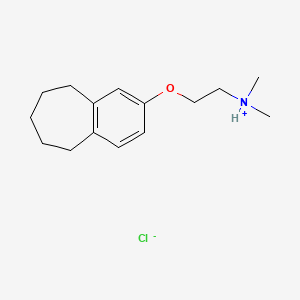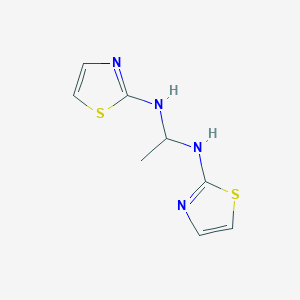
Arsine, chlorobis(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-bis(chloromethyl)arsane is an organoarsenic compound with the molecular formula C₂H₄AsCl₃.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro-bis(chloromethyl)arsane can be synthesized through the chloromethylation of arsenic-containing compounds. One common method involves the reaction of arsenic trichloride with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under acidic conditions and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of chloro-bis(chloromethyl)arsane follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro-bis(chloromethyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives .
Applications De Recherche Scientifique
Chloro-bis(chloromethyl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Research into its biological activity and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of chloro-bis(chloromethyl)arsane involves its interaction with molecular targets through its reactive chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved include the formation of adducts with proteins and nucleic acids, which can alter their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloromethylarsine
- Chloromethyl chloroarsine
- Bis(chloromethyl)chloroarsine
Uniqueness
Chloro-bis(chloromethyl)arsane is unique due to its specific arrangement of chlorine and arsenic atoms, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
56863-50-4 |
|---|---|
Formule moléculaire |
C2H4AsCl3 |
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
chloro-bis(chloromethyl)arsane |
InChI |
InChI=1S/C2H4AsCl3/c4-1-3(6)2-5/h1-2H2 |
Clé InChI |
XVZVJZMPYVTERO-UHFFFAOYSA-N |
SMILES canonique |
C(Cl)[As](CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


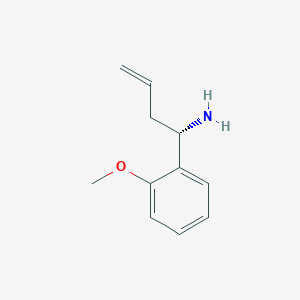
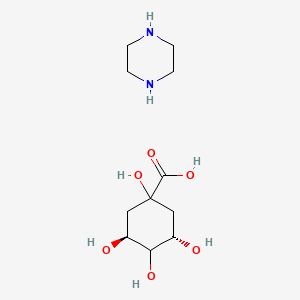
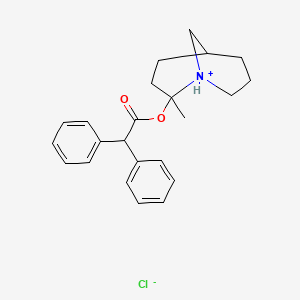
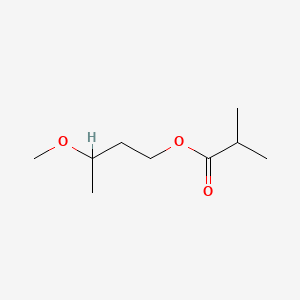
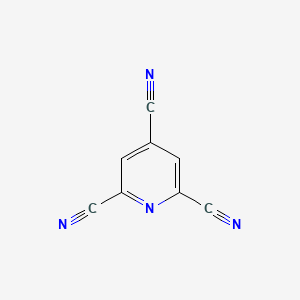


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
